molecular formula C6H12ClF2NO2S B2869269 4-(Difluoromethylsulfonyl)piperidine;hydrochloride CAS No. 2551115-18-3

4-(Difluoromethylsulfonyl)piperidine;hydrochloride

Cat. No.: B2869269
CAS No.: 2551115-18-3
M. Wt: 235.67
InChI Key: KWCXERXPAOTURP-UHFFFAOYSA-N
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Description

4-((Difluoromethyl)sulfonyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethylsulfonyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Difluoromethyl)sulfonyl)piperidine hydrochloride typically involves the introduction of the difluoromethylsulfonyl group to the piperidine ring. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

4-((Difluoromethyl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce piperidine derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((Difluoromethyl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring can also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Difluoromethyl)sulfonyl)piperidine hydrochloride is unique due to the presence of both the piperidine ring and the difluoromethylsulfonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-(difluoromethylsulfonyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXERXPAOTURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551115-18-3
Record name 4-difluoromethanesulfonylpiperidine hydrochloride
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